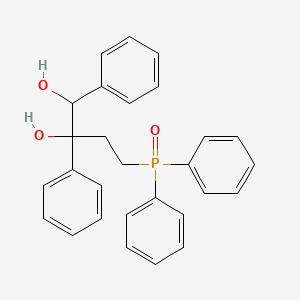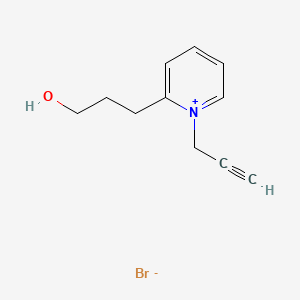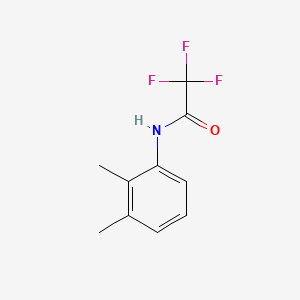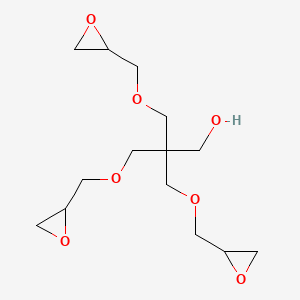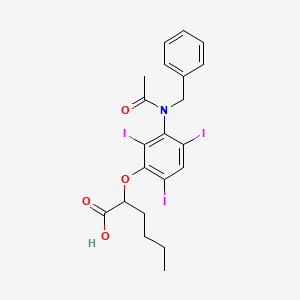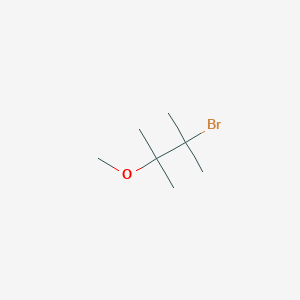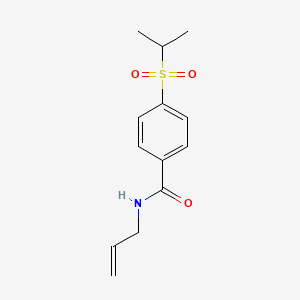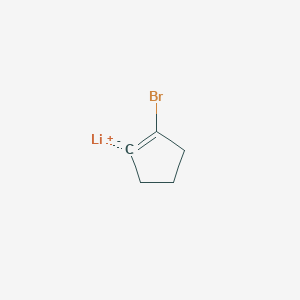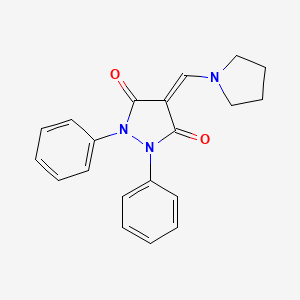
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- is a heterocyclic compound known for its diverse applications in pharmaceuticals and chemical research. This compound belongs to the pyrazolidinedione family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the diphenyl and pyrrolidinyl groups enhances its chemical reactivity and biological activity .
准备方法
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- can be achieved through various synthetic routes. One common method involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide, followed by condensation with aliphatic or aromatic carbonyl derivatives . Another approach includes the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione or the cyclization of arylidene malonic acid hydrazide with glacial acetic acid . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, aryldiazonium salts, and glacial acetic acid . Major products formed from these reactions include 4-alkylidene (arylidene)- or (aralkylidene)-3,5-pyrazolidinediones, 4-arylazo-3,5-pyrazolidinedione derivatives, and benzyl derivatives .
科学研究应用
This compound has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been studied for its anti-inflammatory properties and potential use in treating rheumatoid arthritis . Additionally, it has applications in the development of dyes and color formers for color photography .
作用机制
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- involves its interaction with specific molecular targets and pathways. For instance, phenylbutazone, a related compound, exerts its effects by binding to and inactivating prostaglandin H synthase and prostacyclin synthase, leading to reduced inflammation . Similarly, this compound may interact with similar molecular targets to exert its biological effects.
相似化合物的比较
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- can be compared with other similar compounds such as phenylbutazone and sulfinpyrazone. Phenylbutazone is known for its anti-inflammatory properties and is widely used in the treatment of rheumatoid arthritis . Sulfinpyrazone, on the other hand, is used to treat gouty arthritis by inhibiting the reabsorption of uric acid . The unique structural features of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)-, such as the presence of the pyrrolidinyl group, contribute to its distinct chemical reactivity and biological activity .
属性
CAS 编号 |
24665-81-4 |
|---|---|
分子式 |
C20H19N3O2 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
1,2-diphenyl-4-(pyrrolidin-1-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H19N3O2/c24-19-18(15-21-13-7-8-14-21)20(25)23(17-11-5-2-6-12-17)22(19)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2 |
InChI 键 |
NMWZBDMRHPCRFW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
